molecular formula C12H16N2O3S2 B4883892 ethyl 3-allyl-4-(propionylamino)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

ethyl 3-allyl-4-(propionylamino)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No. B4883892
M. Wt: 300.4 g/mol
InChI Key: AMOPNKGGBHSYQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, closely related to ethyl 3-allyl-4-(propionylamino)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, often involves cyclization reactions and interactions with different chemical agents to form the desired compound. A common approach for synthesizing similar compounds includes the reaction of primary amines with carbon disulfide and ethyl 3-bromo-2-oxopropanoate in the presence of anhydrous potassium phosphate in DMF at room temperature, yielding high functionalization and excellent yields (Ge et al., 2006). Additionally, one-pot synthesis methods in ionic liquids have been described for functionalized ethyl 1,3-thiazole-5-carboxylates, showcasing the versatility and efficiency of modern synthetic routes (Yavari et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by X-ray diffraction crystallography, providing insight into their geometric configuration, bond lengths, and angles. For example, studies have detailed the crystal structure of thiazole compounds, revealing hydrogen-bonded dimers and quartets, which are crucial for understanding the compound's molecular interactions and stability (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, leading to the formation of complex structures with diverse biological activities. These reactions include cyclizations, condensations, and interactions with different chemical agents, allowing for the synthesis of compounds with potential pharmacological applications. The reactivity of these compounds towards different reagents and their ability to form fused heterocyclic systems have been extensively studied (Wardaman, 2000).

Physical Properties Analysis

The physical properties of ethyl 3-allyl-4-(propionylamino)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate and similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical and pharmaceutical industries. These properties are often determined using spectroscopic methods and crystallography, providing a comprehensive understanding of the compound's characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, are essential for the application of thiazole derivatives in synthesis and drug design. Detailed studies on the synthesis, characterization, and reactivity of thiazole derivatives highlight the importance of these compounds in developing new pharmaceutical agents with potential anti-microbial and anti-rheumatic activities (Sherif & Hosny, 2014).

Mechanism of Action

properties

IUPAC Name

ethyl 4-(propanoylamino)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c1-4-7-14-10(13-8(15)5-2)9(19-12(14)18)11(16)17-6-3/h4H,1,5-7H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOPNKGGBHSYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(SC(=S)N1CC=C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-allyl-4-(propionylamino)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

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